6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol
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Overview
Description
6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 6th position, a methyl group at the 3rd position, and a thiol group at the 2nd position of the imidazo[4,5-b]pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with chloroacetyl chloride, followed by cyclization with thiourea. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the chlorine or thiol groups.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the compound may interact with nucleic acids, affecting their stability and function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-3H-imidazo[4,5-b]pyridine
- 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 3-methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
- 3-methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
Uniqueness
6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1525631-10-0 |
---|---|
Molecular Formula |
C7H6ClN3S |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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